8,9-Dehydrothymol

Description

Structure

3D Structure

Properties

IUPAC Name |

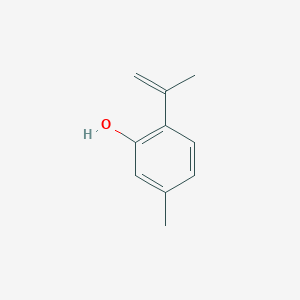

5-methyl-2-prop-1-en-2-ylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-7(2)9-5-4-8(3)6-10(9)11/h4-6,11H,1H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHWFPRKZRRGTTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60423892 | |

| Record name | 8,9-Dehydrothymol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18612-99-2 | |

| Record name | 8,9-Dehydrothymol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation Methodologies of 8,9 Dehydrothymol

Phytochemical Investigations and Plant Sources

Phytochemical research has established the presence of 8,9-Dehydrothymol and its related esters and derivatives across several genera of the Asteraceae family. This compound is often part of the plant's complex mixture of secondary metabolites.

This compound and its derivatives are characteristic constituents of many plants in the Asteraceae family. Their presence has been documented in genera such as Ageratina, Eupatorium, Arnica, Inula, Telekia, Limbarda, and Pegolettia.

Ageratina : Derivatives such as 10-benzoyloxy-8,9-dehydrothymol have been isolated from the leaves of Ageratina glabrata.

Eupatorium : Various derivatives, including 9-O-angeloyl-8,10-dehydrothymol and this compound 3-O-tiglate, have been identified in the aerial parts of Eupatorium cannabinum and Eupatorium fortunei. nih.gov

Arnica : Studies on Arnica sachalinensis have led to the isolation of derivatives like 10-acetoxy-8,9-dehydrothymol.

Inula : Thymol (B1683141) derivatives are known to be present in Inula species, such as Inula helenium, where related epoxy-thymol compounds have been found in root cultures. researchgate.netresearchgate.net

Telekia : The essential oil of Telekia speciosa contains a variety of thymol derivatives, including 10-isobutyryloxy-8,9-dehydrothymol isobutyrate. ppm.edu.pl

Limbarda : A derivative, 10-acetoxy-9-chloro-8,9-dehydrothymol, was isolated from Limbarda crithmoides. nih.gov

Pegolettia : The compound this compound itself has been detected in the essential oil of Pegolettia baccharidifolia. researchgate.netben-erikvanwyk.com

The table below summarizes the occurrence of this compound and its derivatives in select species of the Asteraceae family.

| Genus | Species | Detected Compound(s) |

|---|---|---|

| Ageratina | A. glabrata | 10-Benzoyloxy-8,9-dehydrothymol |

| Eupatorium | E. cannabinum | 9-O-Angeloyl-8,10-dehydrothymol |

| E. fortunei | This compound 3-O-tiglate | |

| Arnica | A. sachalinensis | 10-Acetoxy-8,9-dehydrothymol |

| Limbarda | L. crithmoides | 10-Acetoxy-9-chloro-8,9-dehydrothymol |

| Pegolettia | P. baccharidifolia | This compound |

| Telekia | T. speciosa | 10-Isobutyryloxy-8,9-dehydrothymol isobutyrate |

The distribution of this compound and its derivatives is not uniform throughout the plant; it is often concentrated in specific organs and is a notable component of their essential oils.

Aerial Parts : The aerial parts (stems, leaves, and flowers) are common sources. For instance, derivatives have been found in the aerial parts of Eupatorium cannabinum and Limbarda crithmoides. nih.govnih.gov

Leaves and Twigs : In Eupatorium fortunei, thymol derivatives have been specifically extracted from the leaves and twigs. acgpubs.orgresearchgate.net The leaves of Ageratina glabrata are also a source.

Roots : The roots of certain species are rich in these compounds. Derivatives of this compound have been identified in the roots of Ageratina adenophora.

Essential Oils : Hydrodistillation of various plant parts yields essential oils containing this compound and its esters. It has been identified in the essential oil from the aerial parts of Pegolettia baccharidifolia (at 0.1% and 0.2% of total yield in different samples) and Eupatorium cannabinum. researchgate.netnih.gov Derivatives have also been found in the flower essential oil of Telekia speciosa. researchgate.net

The following table details the specific plant parts and essential oils where this compound and its derivatives have been identified.

| Plant Species | Plant Organ / Product | Detected Compound(s) |

|---|---|---|

| Pegolettia baccharidifolia | Aerial Parts (Essential Oil) | This compound researchgate.netben-erikvanwyk.com |

| Eupatorium cannabinum | Aerial Parts (Essential Oil) | This compound esters nih.gov |

| Eupatorium fortunei | Leaves and Twigs | Various thymol derivatives acgpubs.orgresearchgate.net |

| Ageratina adenophora | Roots | 7-Hydroxy-8,9-dehydrothymol 9-O-trans-ferulate |

| Telekia speciosa | Flowers (Essential Oil) | Thymol derivatives researchgate.net |

| Limbarda crithmoides | Aerial Parts | 10-Acetoxy-9-chloro-8,9-dehydrothymol nih.gov |

In addition to intact plants, derivatives of this compound have been detected in plant tissues grown under laboratory conditions. In vitro cultures provide a controlled environment for studying the biosynthesis of these compounds. For example, studies on Telekia speciosa have shown that essential oil from in vitro regenerated shoots contains numerous thymol derivatives, including 10-isobutyryloxy-8,9-epoxythymol isobutyrate, which was a main component (20.2%). researchgate.net Similarly, root cultures of Inula helenium have been shown to produce thymol derivatives, indicating that these biosynthetic pathways are active in cultured tissues. researchgate.netresearchgate.net It has also been noted that extracts from callus cultures of Limbarda crithmoides exhibit biological activity, which is attributed to the presence of secondary metabolites, including thymol derivatives. nih.gov

Distribution in Specific Plant Organs and Essential Oils

Extraction and Isolation Techniques

The process of obtaining pure this compound or its derivatives from plant material involves a multi-step procedure that begins with solvent extraction followed by various chromatographic purification methods.

The initial step in isolating these compounds is the extraction from dried and powdered plant material using organic solvents. The choice of solvent is critical and depends on the polarity of the target compounds.

Methanol (MeOH) : This polar solvent is frequently used for initial, broad-spectrum extraction. The dried and powdered leaves and twigs of Eupatorium fortunei were extracted with MeOH at room temperature. acgpubs.orgresearchgate.net Similarly, the aerial parts of Limbarda crithmoides were extracted by maceration in methanol. nih.gov

Ethanol (B145695) (EtOH) : Ethanol is another common solvent. The roots of Ageratina adenophora were extracted with ethanol to yield a crude extract for further study.

n-Hexane : For less polar derivatives, n-hexane is often employed. An n-hexane extract of Limbarda crithmoides was found to be particularly active and was used for subsequent isolation of chlorinated dehydrothymol derivatives. nih.gov

Solvent Partitioning : After an initial broad extraction (e.g., with methanol), the resulting residue is often subjected to liquid-liquid partitioning with a series of immiscible solvents of increasing polarity (e.g., n-hexane, dichloromethane (B109758) (CH₂Cl₂), and ethyl acetate (B1210297) (EtOAc)). This process separates the crude extract into fractions with different chemical profiles, concentrating the target compounds in one of the fractions. acgpubs.org

Following solvent extraction and partitioning, the enriched fractions are subjected to one or more chromatographic techniques to isolate the individual compounds.

Column Chromatography (CC) : This is a fundamental purification step. Silica (B1680970) gel is the most common stationary phase, and compounds are eluted using a solvent gradient, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with solvents such as ethyl acetate or acetone. acgpubs.orgresearchgate.net This method was used to fractionate the n-hexane extract of Limbarda crithmoides and the various extracts of Eupatorium fortunei. nih.govacgpubs.org

Preparative Thin-Layer Chromatography (TLC) : For final purification of small quantities of compounds, preparative TLC is often used. Fractions obtained from column chromatography can be further purified on silica gel plates to yield pure compounds. This technique was applied in the isolation of derivatives from Eupatorium fortunei. researchgate.net

Medium-Pressure Liquid Chromatography (MPLC) and High-Performance Liquid Chromatography (HPLC) : For more challenging separations, higher resolution techniques like MPLC and HPLC are utilized. Reversed-phase (RP) HPLC, often using RP-18 columns with methanol-water solvent systems, is particularly effective for purifying moderately polar compounds like thymol derivatives. acgpubs.org

These purification strategies are often guided by bioassays, where fractions are tested for a specific biological activity to track the target compounds throughout the isolation process. nih.gov

Synthetic Strategies and Chemical Transformations of 8,9 Dehydrothymol

Total Synthesis Approaches for 8,9-Dehydrothymol

While this compound is a known natural product, detailed reports focusing specifically on its total synthesis from basic starting materials are not prevalent in the reviewed literature. However, synthetic strategies for closely related thymol (B1683141) analogs and derivatives provide a blueprint for its potential synthesis. A plausible and efficient route would likely commence with an accessible precursor such as m-cresol.

The synthesis could proceed via the isopropylation of m-cresol, a common industrial method for producing thymol isomers. chemicalbook.com This Friedel-Crafts alkylation reaction introduces the isopropyl group onto the aromatic ring. Subsequent steps would then be required to introduce the exocyclic double bond to form the 8,9-dehydro structure. One potential pathway involves the selective oxidation or dehydrogenation of the isopropyl group of a suitable thymol derivative. For instance, synthetic routes to other oxygenated thymol derivatives have started from m-cresol, involving steps like esterification followed by a Fries rearrangement to precisely position functional groups, which could then be further modified. mdpi.com A generalized approach is outlined in Figure 1.

Figure 1. Plausible Synthetic Route to this compound

This figure represents a generalized, plausible pathway based on synthetic methods for related compounds, not a documented total synthesis.

Derivatization and Analog Synthesis

The this compound scaffold serves as a versatile template for the synthesis of a wide array of derivatives. These transformations primarily target the phenolic hydroxyl group and the exocyclic double bond, allowing for the creation of diverse analogs.

Esterification Reactions

Esterification is a common modification of this compound and its hydroxylated analogs, typically occurring at the phenolic hydroxyl group or at hydroxyl groups introduced on the side chain. This process modifies the compound's polarity and steric properties. A variety of esters have been isolated from natural sources or synthesized, highlighting the reactivity of the hydroxyl groups. biosynth.com For example, this compound isobutyrate is a known ester derivative. biosynth.comugent.be Further complexity is achieved through the esterification of oxidized derivatives, leading to a wide range of diesters and other complex molecules. researchgate.net

| Compound Name | Ester Functional Groups | Source / Reference |

|---|---|---|

| This compound isobutyrate | Isobutyrate | biosynth.comugent.be |

| 9-O-Angeloyl-8,10-dehydrothymol | Angeloyl | mdpi.comsgst.cn |

| 9-(3-Methyl-2-butenoyloxy)-8,10-dehydrothymol | 3-Methyl-2-butenoyl | mdpi.com |

| 10-Cinnamoyloxy-7-oxo-8,9-dehydrothymol isobutyrate | Cinnamoyloxy, Isobutyrate | bvsalud.orgx-mol.com |

| 9-Acetoxy-8,10-epoxythymol 3-O-tiglate | Acetoxy, Tiglate | mdpi.com |

Halogenation and Epoxidation

The exocyclic double bond at the C-8 and C-9 positions is a key site for chemical transformation, particularly for addition reactions like halogenation and epoxidation.

Halogenation: The introduction of halogen atoms can significantly alter the electronic properties and biological activity of the molecule. While direct halogenation of this compound is not extensively documented, related reactions on the thymol scaffold are known. For example, thymol can be brominated using bromine in acetic acid to yield 4-bromo-2-isopropyl-5-methylphenol. chemicalbook.com A naturally occurring chlorinated derivative, 10-acetoxy-9-chloro-8,9-dehydrothymol, has also been isolated, suggesting that chlorination across the double bond is a feasible transformation. mdpi.comresearchgate.net

Epoxidation: The double bond readily undergoes epoxidation to form a three-membered oxirane ring. This transformation introduces chirality and creates a new reactive site for subsequent nucleophilic attack. Many naturally occurring thymol derivatives exist as 8,9-epoxides. researchgate.net Compounds such as 8,9-epoxy-10-isobutyryloxythymyl isobutyrate and 10-acetoxy-8,9-epoxythymyl isobutyrate are well-documented examples that are found in various plants, particularly within the Asteraceae family. mdpi.comresearchgate.net The spontaneous transformation of these epoxythymol derivatives can occur during or after their isolation. researchgate.net

Introduction of Oxygen-Containing Functional Groups

Beyond epoxidation, a variety of oxygen-containing functional groups, including hydroxyls, ethers, and carbonyls, can be introduced onto the this compound framework. These modifications are typically found at the C-7, C-9, and C-10 positions. The presence of these groups significantly increases the chemical diversity of this compound class. ontosight.ainih.gov

Theoretical studies suggest that the antioxidant activity of these derivatives is influenced by these substitutions. nih.gov For example, 8,9-dehydro-10-hydroxythymol has been studied for its radical scavenging potential. nih.govresearchgate.net The synthesis of methoxy (B1213986) ethers, such as this compound methyl ether, has also been reported, which involves the alkylation of the phenolic hydroxyl group. nist.gov

| Compound Name | Added Functional Group(s) | Source / Reference |

|---|---|---|

| 9-Hydroxy-8,10-dehydrothymol | Hydroxyl (-OH) | ontosight.ai |

| 8,9-Dehydro-10-hydroxythymol | Hydroxyl (-OH) | nih.govresearchgate.net |

| This compound methyl ether | Methoxy (-OCH₃) | nist.gov |

| 10-Cinnamoyloxy-7-oxo-8,9-dehydrothymol isobutyrate | Carbonyl (C=O), Ester | bvsalud.orgx-mol.com |

| 8-Methoxy-9-hydroxythymol | Methoxy (-OCH₃), Hydroxyl (-OH) | nih.govresearchgate.net |

Preparation of Glucosides and Other Conjugates

Glycosylation, the attachment of a sugar moiety to the core structure, is another important chemical modification. This process generally increases the water solubility of the parent compound. The phenolic hydroxyl group of this compound is a prime site for such conjugation. A key example is This compound-3-O-β-glucoside , which has been isolated from plants like Eupatorium fortunei. nih.gov In this compound, a glucose molecule is linked to the oxygen of the phenolic group. The synthesis of such conjugates typically involves reacting the parent phenol (B47542) with an activated sugar derivative under specific catalytic conditions. While other complex glycosides of terpene-related structures are known, the direct glucosidation of the this compound phenol group is a significant and documented transformation. researchgate.netnih.gov

Chemical Reactivity and Stability Studies

Specific experimental studies detailing the chemical reactivity and stability of pure this compound are limited in the available literature. However, its reactivity can be inferred from its constituent functional groups: the phenolic hydroxyl group, the aromatic ring, and the exocyclic double bond. ontosight.ainih.gov

Phenolic Hydroxyl Group: This group is acidic and can be deprotonated to form a phenoxide ion. It is susceptible to O-alkylation and esterification, as demonstrated by the synthesis of numerous ether and ester derivatives. researchgate.netrsc.org It also makes the molecule susceptible to oxidation, and its presence is key to the radical-scavenging activity observed in some derivatives. nih.govresearchgate.net

Aromatic Ring: The ring is activated towards electrophilic substitution by the electron-donating hydroxyl and alkyl groups. Reactions such as halogenation can occur on the ring under appropriate conditions. chemicalbook.com

Exocyclic Double Bond: The C8=C9 double bond is a site of high electron density, making it reactive towards electrophilic addition reactions. As discussed, this is the site of epoxidation and halogenation. mdpi.comresearchgate.net This unsaturated bond may also be susceptible to polymerization or degradation under certain conditions, such as exposure to acid, heat, or UV light.

Racemization Processes of Chiral Derivatives

The stereochemical stability of chiral derivatives of thymol, including this compound, is a critical aspect of their chemistry and biological activity. While specific studies focusing exclusively on the racemization of this compound derivatives are limited in available literature, the broader family of thymol derivatives, particularly epoxythymols, provides significant insights into the potential racemization pathways. Many oxygenated thymol derivatives are naturally found as scalemic or racemic mixtures, which is often indicated by their low specific rotation values, suggesting that racemization processes are operative. researchgate.netbvsalud.orgresearchgate.netbiocrick.combvsalud.org

The racemization of chiral thymol derivatives is influenced by several factors, including the molecular structure, solvent, temperature, and pH. byjus.com For instance, the racemization of epoxythymol derivatives has been investigated, and it is proposed to occur through an intramolecular mechanism involving the cleavage of the oxirane ring. researchgate.netresearchgate.net This process can be initiated under acidic conditions, leading to the loss of stereochemical integrity at the chiral center. researchgate.net

In contrast, the choice of reaction conditions can be pivotal in preserving the enantiomeric purity of these derivatives. A study on the transesterification of an epoxythymol derivative demonstrated that performing the reaction under basic conditions (using sodium hydroxide (B78521) in benzene) allowed for the chemical transformation while preserving the optical purity of the starting material. researchgate.net This is a significant finding, as it suggests that acidic environments may facilitate racemization, while basic conditions can be employed to perform chemical modifications without compromising the stereochemistry.

The tendency for racemization is not uniform across all thymol derivatives. Some compounds are isolated as enantiomerically pure constituents, while others are found as scalemic mixtures with varying enantiomeric ratios. researchgate.net For example, a study on epoxythymol derivatives from Ageratina glabrata found that while some compounds were enantiomerically pure, others were scalemic, with one derivative, 10-benzoyloxy-8,9-epoxythymol isobutyrate, being nearly a racemic mixture (a 56:44 scalemic mixture). researchgate.netbiocrick.com The determination of these enantiomeric ratios is often accomplished using techniques such as ¹H NMR spectroscopy with chiral solvating agents like (S)-BINOL. researchgate.netresearchgate.net

While detailed kinetic data and specific mechanisms for the racemization of this compound derivatives are not extensively documented in the reviewed literature, the principles observed for other thymol derivatives, such as the influence of pH and the potential for intramolecular rearrangements, provide a foundational understanding of their stereochemical lability. The presence of the double bond in the 8,9-position might influence the stability of potential intermediates in a racemization pathway, a subject that warrants further investigation.

Table 1: Enantiomeric Composition of Selected Chiral Thymol Derivatives

| Compound Name | Natural Source/Reaction | Enantiomeric Ratio (S:R or other) | Reference |

| 10-isobutyryloxy-8,9-epoxythymol isobutyrate | Ageratina glabrata | 75:25 (8S:8R) | researchgate.net |

| 10-benzoyloxy-8,9-epoxythymol isobutyrate | Ageratina glabrata | 56:44 | researchgate.netbiocrick.com |

| (+)-(8S)-10-Benzoyloxy-6-hydroxy-8,9-epoxythymol isobutyrate | Ageratina glabrata | Enantiomerically pure (8S) | researchgate.net |

| Transesterification product of (+)-(8S)-10-benzoyloxy-6-hydroxy-8,9-epoxythymol isobutyrate | Laboratory Synthesis (Basic Conditions) | Preserved enantiomeric purity | researchgate.net |

Structural Elucidation and Stereochemical Characterization of 8,9 Dehydrothymol and Its Derivatives

Advanced Spectroscopic Techniques

Modern spectroscopy provides an array of tools to probe the molecular framework of 8,9-dehydrothymol and related compounds, offering detailed insights into their atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide critical data on the chemical environment of individual atoms within a molecule.

For 10-benzoyloxy-8,9-dehydro-6-hydroxythymol isobutyrate, the ¹H NMR spectrum reveals characteristic signals for the thymol (B1683141) moiety. Specifically, three aromatic protons are observed at δ 7.43 (d, J = 7.8 Hz), 7.07 (ddd, J = 7.8, 1.6, 0.7 Hz), and a broad doublet at a certain chemical shift, corresponding to H-5, H-6, and H-2 respectively, which indicates a trisubstituted aromatic ring. preprints.org The presence of a benzoate (B1203000) group is confirmed by signals at δ 7.98 (2H), 7.55 (1H), and 7.40 (2H). mdpi.com An isobutyrate group is identified by a heptet at δ 2.83 (1H, J = 7.2 Hz) and two doublets at δ 1.312 and 1.307 (3H each, J = 7.2 Hz). mdpi.com

In the case of 10-benzoyloxy-8,9-dehydrothymol, the ¹H NMR spectrum shows olefinic methylene (B1212753) signals as a broadened doublet of doublets at δ 5.0 (J = 1.6, 1.2 Hz), which is a key indicator of the dehydro nature of the compound. mdpi.com For its dihydro derivative, these olefinic signals are absent and are replaced by a methyl doublet at δ 1.42 (d, J = 6.8 Hz, 3H) and a methine proton signal at δ 3.50 (d, J = 8.0, 6.8, 4.8 Hz, 1H). preprints.org

The structures of various thymol derivatives, including 10-acetoxy-9-chloro-8,9-dehydrothymol, are often confirmed by comparing their ¹H and ¹³C NMR data with literature values. researchgate.netacgpubs.org The complete assignment of all proton and carbon signals is achieved through a combination of 1D and 2D NMR techniques such as COSY, HMQC, and HMBC. scielo.br

Table 1: Selected ¹H NMR Data for this compound Derivatives

| Compound | Proton | Chemical Shift (δ ppm) | Multiplicity and Coupling Constant (J Hz) |

|---|---|---|---|

| 10-benzoyloxy-8,9-dehydro-6-hydroxythymol isobutyrate | H-2 | --- | br d, J = 0.7 |

| H-5 | 7.43 | d, J = 7.8 | |

| H-6 | 7.07 | ddd, J = 7.8, 1.6, 0.7 | |

| 10-benzoyloxy-8,9-dehydrothymol | H-10 | 5.0 | br dd, J = 1.6, 1.2 |

| 10-benzoyloxythymol | H-9 | 1.42 | d, J = 6.8 |

| H-8 | 3.50 | dqd, J = 8.0, 6.8, 4.8 |

Mass Spectrometry (MS, HRMS, ESI-MS, GC-MS)

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula. For instance, the molecular formula of 10-benzoyloxy-8,9-dehydro-6-hydroxythymol isobutyrate was determined as C21H22O5 based on its HRDARTMS pseudomolecular ion peak at m/z 355.15516 [M+H]+. preprints.org Similarly, the structures of new thymol derivatives are often established using NMR and HRMS data. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is widely used for the analysis of essential oils to identify their components. e-nps.or.kr this compound and its derivatives, such as this compound isobutyrate, have been identified in the essential oils of various plants, including Pegolettia baccharidifolia and Pegolettia retrofracta. researchgate.net In some studies, different ionization modes like electron impact (EI), positive chemical ionization (PCI), and negative chemical ionization (NCI) are used to investigate these compounds. nih.gov GC-MS analysis of essential oils from Laggera tomentosa also identified this compound methyl ether. tubitak.gov.tr

Leaf spray mass spectrometry has been employed for the rapid screening of phytochemicals, where fragmentation patterns can suggest the presence of derivatives of compounds like this compound. koreascience.kr

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic transitions within a molecule.

IR spectroscopy is used to identify characteristic functional groups. For example, the IR spectrum of 10-benzoyloxy-8,9-dehydro-6-hydroxythymol isobutyrate shows absorption bands for hydroxyl (3599 cm⁻¹) and ester (1757, 1723 cm⁻¹) groups. mdpi.com This technique is valuable for confirming the presence of specific bonds within the molecular structure. mrclab.com

UV-Vis spectroscopy provides information about conjugated systems and electronic transitions. uobabylon.edu.iq The absorption of UV or visible light leads to transitions between electronic energy levels. uobabylon.edu.iq While specific UV-Vis data for this compound is not detailed in the provided context, this technique is generally applied in the analysis of aromatic compounds to study their π-electron systems. uobabylon.edu.iqsci-hub.se

Chiroptical Studies and Absolute Configuration Determination

For chiral molecules like many derivatives of this compound, determining the absolute configuration is a critical aspect of their structural characterization. Chiroptical techniques are indispensable for this purpose. nih.gov

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bruker.com This technique is a powerful tool for determining the absolute configuration of molecules in solution. bruker.comgaussian.com

The absolute configuration of complex molecules, such as epoxythymol derivatives, can be determined by combining VCD measurements with extensive Density Functional Theory (DFT) calculations. nih.gov This approach has been successfully used to establish the absolute configuration of related thymol derivatives. nih.govresearchgate.net VCD is particularly useful for analyzing conformationally flexible molecules. mdpi.com

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) is another chiroptical method that measures the differential absorption of circularly polarized light in the UV-Vis region. numberanalytics.com It is highly sensitive to the stereochemistry of molecules, especially those containing chromophores. faccts.deunits.it

ECD is a valuable technique for determining the absolute configuration of chiral compounds. nih.govresearchgate.net For instance, the absolute configuration of epoxythymol derivatives has been determined by referencing the ECD Cotton effect of a related molecule whose absolute configuration was previously established by VCD and DFT calculations. nih.gov This method can be significantly more sensitive than a combined VCD and ¹H NMR-BINOL approach. nih.gov The comparison of experimental ECD spectra with quantum-chemically calculated spectra allows for the unambiguous assignment of the absolute configuration of chiral molecules. mdpi.comnih.gov

Chiral Solvating Agent (e.g., BINOL) in NMR Measurements

The determination of enantiomeric purity and absolute configuration of chiral molecules is a critical aspect of stereochemical characterization. One effective method for this purpose is the use of chiral solvating agents (CSAs) in Nuclear Magnetic Resonance (NMR) spectroscopy. For thymol derivatives, including those related to this compound, 1,1'-bi-2-naphthol (B31242) (BINOL) has emerged as a particularly useful CSA. researchgate.netresearchgate.net

When a chiral substrate is dissolved in an achiral solvent, the NMR spectra of its two enantiomers are identical. However, in the presence of a chiral solvating agent, transient diastereomeric complexes are formed between the enantiomers of the substrate and the CSA. researchgate.net These diastereomeric complexes have different magnetic environments, which can lead to the resolution of previously overlapping signals in the NMR spectrum, a phenomenon known as enantiodifferentiation. nih.govfrontiersin.org The magnitude of this chemical shift non-equivalence allows for the quantification of the enantiomeric excess (ee).

In the study of epoxythymol derivatives, which share structural similarities with this compound derivatives, (S)-BINOL has been successfully employed to determine enantiomeric ratios. researchgate.net For instance, the enantiomeric composition of several epoxythymol derivatives isolated from Ageratina glabrata and Piptothrix areolare was determined by ¹H NMR measurements in the presence of BINOL. researchgate.netresearchgate.net The technique often relies on the observation of well-resolved signals for specific protons, such as those of the CH₂-10 group in epoxythymol derivatives, allowing for accurate integration and calculation of the enantiomeric ratio. researchgate.net For example, 10-isobutyryloxy-8,9-epoxythymol isobutyrate was determined to be a scalemic mixture with a 75:25 ratio. researchgate.net Similarly, 10-benzoyloxy-8,9-epoxythymol isobutyrate was found to be a 56:44 scalemic mixture using this BINOL methodology. researchgate.netbvsalud.org

The formation of the diastereomeric complexes is often facilitated by intermolecular hydrogen bonds between the hydroxyl groups of BINOL and functional groups on the substrate. researchgate.net The choice of a hydrophobic deuterated solvent, such as chloroform-d, is often crucial for achieving good enantiodiscrimination. researchgate.netnih.gov The protocol is typically straightforward, involving the direct mixing of the analyte and the CSA in an NMR tube, followed by spectral acquisition. nih.govrsc.org

While highly effective for determining enantiomeric ratios, the use of CSAs like BINOL in NMR is often combined with other techniques, such as Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD), along with computational calculations, to establish the absolute configuration of the dominant enantiomer. researchgate.netresearchgate.net

Table 1: Enantiomeric Ratio Determination of Thymol Derivatives using BINOL in ¹H NMR

| Compound | Source Organism | Enantiomeric Ratio ((8S):(8R) or dominant:minor) | Reference |

| 10-isobutyryloxy-8,9-epoxythymol isobutyrate (2) | Ageratina glabrata | 75:25 | researchgate.netbvsalud.org |

| 10-benzoyloxy-8,9-epoxythymol isobutyrate (3) | Ageratina glabrata | 56:44 | researchgate.netbvsalud.org |

| Areolal (1) | Piptothrix areolare | Scalemic mixture | researchgate.net |

| 10-cinnamoyloxy-8,9-epoxythymol isobutyrate (2) | Piptothrix areolare | Scalemic mixture | researchgate.net |

Computational Methods for Structural Analysis and Conformational Studies

Computational methods are indispensable tools for the structural elucidation and conformational analysis of complex natural products like this compound and its derivatives. nih.govamazon.com These methods, particularly Density Functional Theory (DFT), are frequently used in conjunction with experimental data from techniques like NMR, VCD, and ECD to provide a comprehensive understanding of molecular structure and stereochemistry. researchgate.netresearchgate.net

For thymol derivatives, computational approaches serve several key purposes. Firstly, they are used to predict the theoretical VCD and ECD spectra for different possible stereoisomers of a molecule. researchgate.net By comparing these calculated spectra with the experimentally measured spectra, the absolute configuration of the compound can be determined. This combined approach was successfully used to establish the absolute configuration of 10-isobutyryloxy-8,9-epoxy-thymol isobutyrate. researchgate.net

Secondly, computational methods are employed to perform extensive conformational searches. bvsalud.org Molecules like this compound derivatives can possess significant conformational flexibility due to rotatable bonds. A thorough conformational search, often using methods like the Monte Carlo protocol, is essential to identify the most stable, low-energy conformers present in solution. bvsalud.org The properties calculated for these low-energy conformers are then Boltzmann-averaged to obtain the final theoretical values for comparison with experimental data. This rigorous process is crucial for the accurate prediction of spectroscopic properties and, consequently, for a reliable structural assignment. researchgate.net

Furthermore, DFT calculations can be used to predict NMR chemical shifts. ualberta.ca While this application is more developmental, it holds promise for aiding in the structural elucidation of new compounds. By comparing the DFT-calculated NMR chemical shifts for a proposed structure with the experimental values, the accuracy of the structural assignment can be further validated.

The computational analysis of these molecules typically involves the following steps:

Generation of all possible stereoisomers.

An extensive conformational search for each stereoisomer to locate all relevant low-energy minima on the potential energy surface.

Geometry optimization and frequency calculations for each conformer, usually using DFT with a suitable basis set.

Calculation of the desired spectroscopic parameters (e.g., VCD, ECD, NMR) for each optimized conformer.

Boltzmann averaging of the calculated parameters based on the relative free energies of the conformers.

Comparison of the final theoretical data with the experimental results to determine the correct structure and absolute configuration.

This synergy between computational chemistry and experimental spectroscopy provides a powerful platform for the unambiguous structural and stereochemical characterization of this compound and its complex derivatives. researchgate.net

Table 2: Application of Computational Methods in the Study of Thymol Derivatives

| Compound/Derivative Class | Computational Method | Purpose of Calculation | Combined Experimental Technique | Reference |

| Epoxythymols | DFT | Prediction of Vibrational Circular Dichroism (VCD) spectra for absolute configuration | VCD, ¹H NMR-BINOL | researchgate.netresearchgate.net |

| Epoxythymols | DFT | Prediction of Electronic Circular Dichroism (ECD) spectra for absolute configuration | ECD, ¹H NMR-BINOL | researchgate.net |

| Epoxythymols | Monte Carlo | Extensive conformational searching to cover the entire conformational space | VCD | researchgate.netbvsalud.org |

| Thymol derivatives | DFT | Prediction of ¹H and ¹³C NMR chemical shifts for structural verification | NMR | ualberta.ca |

Biosynthetic Pathways and Precursor Studies of 8,9 Dehydrothymol

Proposed Biosynthetic Routes from Monoterpenoid Precursors

The journey to 8,9-dehydrothymol begins with the universal precursors of all terpenes: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). db-thueringen.de These five-carbon units are synthesized via the methylerythritol phosphate (B84403) (MEP) pathway in plastids or the mevalonate (B85504) (MVA) pathway in the cytosol. db-thueringen.dewikipedia.org The condensation of one molecule of IPP and one of DMAPP yields geranyl diphosphate (GDP), the direct precursor to C10 monoterpenes. wikipedia.orgpnas.org

The biosynthesis of the thymol (B1683141) scaffold, the immediate precursor to this compound, follows a route that has been elucidated primarily in species of the Lamiaceae family, such as thyme and oregano. pnas.orgnih.gov

Cyclization of Geranyl Diphosphate (GDP): The linear precursor, GDP, is first cyclized by a terpene synthase enzyme to form the monocyclic olefin, γ-terpinene. pnas.orgdntb.gov.ua This step is a critical branch point, directing carbon flux towards the production of phenolic monoterpenes.

Aromatization via p-Cymene (B1678584): Early studies proposed that the aromatization to the phenolic ring structure proceeded from γ-terpinene via p-cymene as a key intermediate. db-thueringen.deresearchgate.net This route involves the oxidation of γ-terpinene to p-cymene, which is then hydroxylated to form thymol. researchgate.net

Alternative Aromatization Route: More recent research has refined this pathway, demonstrating that while p-cymene is often found alongside thymol, it may be a by-product rather than an obligate intermediate. nih.govnih.gov This current model suggests that γ-terpinene is directly oxidized to unstable dienol intermediates which then convert to thymol. pnas.orgnih.gov The spontaneous rearrangement of these unstable intermediates can lead to the formation of p-cymene. pnas.org

Formation of this compound: The final step, the formation of the double bond at the C8-C9 position of the isopropyl side chain of thymol, is a dehydrogenation reaction. This converts the thymol scaffold into this compound. While thymol is the established precursor, the specific enzymatic control of this final dehydrogenation step is less characterized. The presence of various this compound esters (such as isobutyrate and angeloyloxy derivatives) in plants suggests that this dehydrogenation may occur on the thymol molecule itself or on an esterified thymol derivative. biosynth.comnih.gov

Table 1: Key Precursors in the Biosynthesis of this compound

| Precursor Molecule | Role in Pathway |

| Isopentenyl Diphosphate (IPP) | C5 universal terpene building block |

| Dimethylallyl Diphosphate (DMAPP) | C5 universal terpene building block |

| Geranyl Diphosphate (GDP) | C10 direct precursor to monoterpenes |

| γ-Terpinene | Primary cyclic precursor to the thymol scaffold db-thueringen.depnas.org |

| p-Cymene | Aromatic intermediate or by-product nih.govresearchgate.net |

| Thymol | Immediate precursor to this compound |

Enzymatic Transformations and Key Biosynthetic Intermediates

The conversion of monoterpenoid precursors into thymol, and subsequently this compound, is governed by a series of specific enzyme classes.

The key enzymatic steps leading to the formation of thymol are:

γ-Terpinene Synthase (TPS): This enzyme catalyzes the initial and rate-limiting step, the cyclization of GDP to γ-terpinene. pnas.org In oregano, the specific enzyme has been identified as OvTPS2. pnas.org

Cytochrome P450 Monooxygenases (CYP450s): A specific subfamily of P450 enzymes, CYP71D, is responsible for the oxidation of γ-terpinene. pnas.orgnih.gov These enzymes hydroxylate the γ-terpinene ring to form unstable cyclohexadienol intermediates. nih.gov

Short-Chain Dehydrogenase/Reductase (SDR): This enzyme acts on the unstable dienol intermediates, catalyzing their dehydrogenation to form the corresponding ketones. pnas.orgnih.gov The subsequent tautomerization of these ketones results in the stable aromatic alcohol, thymol. pnas.org

The formation of this compound from thymol requires an additional dehydrogenation step on the isopropyl side chain. This is likely catalyzed by a dehydrogenase or an oxidase, though the specific enzyme responsible for creating the C8-C9 double bond has not been definitively characterized in the literature.

Table 2: Enzymes and Intermediates in the Thymol Biosynthetic Pathway

| Step | Enzyme Class | Specific Enzyme Example | Key Intermediate |

| GDP Cyclization | Terpene Synthase | OvTPS2 | γ-Terpinene |

| γ-Terpinene Oxidation | Cytochrome P450 | TvCYP71D179-T | Cyclohexadienol intermediates |

| Dienol Dehydrogenation | Short-Chain Dehydrogenase/Reductase | TvSDR1 | Ketone intermediates |

| Final Dehydrogenation | Dehydrogenase/Oxidase (Proposed) | Not yet identified | Thymol |

Comparative Biosynthetic Studies Across Plant Species

The biosynthesis of thymol and its derivatives, including this compound, occurs across a range of plant species, primarily within the Lamiaceae (mint) family, but also in others like Asteraceae.

Lamiaceae Family (Thymus, Origanum): The bulk of research on thymol biosynthesis has been conducted on thyme (Thymus vulgaris) and oregano (Origanum vulgare). db-thueringen.depnas.org A comparative study on different Iranian thyme species (T. vulgaris, T. migricus, and T. daenensis) showed variations in the content of thymol and its isomer carvacrol, which correlated with the expression levels of key biosynthetic genes (TPS2, CYP71D178, CYP71D180) upon treatment with methyl jasmonate. nih.gov For instance, T. migricus showed the highest accumulation of thymol, corresponding to the highest expression of the TPS2 and CYP71D178 genes. nih.gov This highlights that even within the same genus, the regulation and efficiency of the biosynthetic pathway can differ significantly.

Asteraceae Family (Pegolettia, Inula, Telekia): While Lamiaceae are known for thymol, species from the Asteraceae family are notable sources of this compound and its derivatives.

Studies on Pegolettia baccharidifolia and Pegolettia retrofracta have identified both this compound and this compound isobutyrate. researchgate.netresearchgate.net

Research on Inula helenium has led to the isolation of 10-isobutyryloxy-8,9-epoxy-thymol isobutyrate, an epoxy derivative. researchgate.net

Telekia speciosa has been found to produce numerous thymol derivatives, including 10-isobutyryloxy-8,9-epoxythymol isobutyrate as a major component in its flower and in vitro culture oils. researchgate.net

The presence of these more complex thymol derivatives in Asteraceae species suggests that they possess the core thymol biosynthetic pathway, as well as additional enzymatic machinery (e.g., dehydrogenases, epoxidases, and acyltransferases) capable of further modifying the thymol scaffold.

Table 3: Occurrence of Thymol and this compound Derivatives Across Plant Species

| Plant Species | Family | Compound(s) Identified |

| Thymus vulgaris (Thyme) | Lamiaceae | Thymol, Carvacrol, p-Cymene, γ-Terpinene pnas.orgnih.gov |

| Origanum vulgare (Oregano) | Lamiaceae | Thymol, Carvacrol, p-Cymene, γ-Terpinene db-thueringen.depnas.org |

| Pegolettia baccharidifolia | Asteraceae | This compound researchgate.netresearchgate.net |

| Pegolettia retrofracta | Asteraceae | This compound isobutyrate researchgate.netresearchgate.net |

| Inula helenium | Asteraceae | 10-isobutyryloxy-8,9-epoxy-thymol isobutyrate researchgate.net |

| Telekia speciosa | Asteraceae | 10-isobutyryloxy-8,9-epoxy-thymol isobutyrate researchgate.net |

| Inula hupehensis | Asteraceae | 9-O-angeloyloxy-8,9-dehydrothymol nih.gov |

Biological Activities and Mechanistic Investigations of 8,9 Dehydrothymol in Vitro & Non Human in Vivo Models

Antimicrobial and Antifungal Activities

8,9-Dehydrothymol, a derivative of thymol (B1683141), has demonstrated notable antibacterial properties against a range of bacterial strains. Research indicates its efficacy against both Gram-positive and Gram-negative bacteria, which are classified based on their cell wall structure. medicalnewstoday.com Gram-positive bacteria possess a thick peptidoglycan layer that retains crystal violet stain, appearing blue or purple, while Gram-negative bacteria have a thinner peptidoglycan wall and an outer membrane, resulting in a pink or red appearance after staining. medicalnewstoday.com

Studies have shown that thymol derivatives can be particularly effective against various pathogenic bacteria. For instance, certain thymol derivatives have displayed moderate antibacterial activities against Staphylococcus aureus and Methicillin-resistant S. aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) reported to be 62.3 and 62.8 μg/ml, respectively. researchgate.net The same derivative also showed activity against the Gram-negative bacterium Escherichia coli, with an MIC of 250 μg/ml. researchgate.net The antibacterial action of such phenolic compounds often involves the disruption of the bacterial cell membrane, leading to increased permeability and leakage of intracellular contents. nih.govplos.org

Interactive Data Table: Antibacterial Activity of a Thymol Derivative

| Bacterial Strain | Type | MIC (μg/ml) |

|---|---|---|

| Staphylococcus aureus | Gram-positive | 62.3 |

| Methicillin-resistant S. aureus (MRSA) | Gram-positive | 62.8 |

| Escherichia coli | Gram-negative | 250 |

> MIC values for a specific thymol derivative against various bacteria. researchgate.net

The broad-spectrum potential of thymol-related compounds is significant, as they have been shown to inhibit the growth of numerous bacterial species, highlighting their versatility as antimicrobial agents. nih.gov

In addition to its antibacterial effects, this compound and related compounds have been investigated for their ability to combat fungal pathogens that affect plants. Plant pathogenic fungi are a major cause of crop diseases worldwide, leading to significant yield losses. csic.esmdpi.com

Research has demonstrated the inhibitory effects of thymol derivatives against several plant pathogenic fungi. One such derivative exhibited notable activity against Rhizoctonia solani, Phytophthora melonis, and Peronophythora litchi, with EC50 values of 157, 180, and 141 μg/ml, respectively. researchgate.net Rhizoctonia solani is a soil-borne fungus responsible for diseases like damping-off and root rot in various crops. csic.es The ability of these natural compounds to inhibit the growth of such fungi suggests their potential as environmentally friendly alternatives to synthetic fungicides. researchgate.netagriculturejournals.cz

Interactive Data Table: Antifungal Activity of a Thymol Derivative against Plant Pathogens

| Fungal Pathogen | EC50 (μg/ml) |

|---|---|

| Rhizoctonia solani | 157 |

| Phytophthora melonis | 180 |

| Peronophythora litchi | 141 |

> EC50 values indicating the concentration of a thymol derivative required to inhibit 50% of fungal growth. researchgate.net

The antimicrobial and antifungal activities of thymol derivatives like this compound are attributed to several mechanisms of action at the cellular level. A primary mode of action involves the disruption of the microbial cell membrane. nih.govresearchgate.net

These lipophilic compounds can interact with the lipid components of the plasma membrane, leading to a loss of membrane integrity and an increase in permeability. researchgate.net This disruption causes the leakage of essential intracellular components, such as ions and ATP, ultimately leading to cell death. nih.govresearchgate.net The effectiveness of this action can depend on the specific lipid composition and surface charge of the microbial membranes. researchgate.net

Furthermore, some antimicrobial agents can inhibit the synthesis of the bacterial cell wall, a structure crucial for maintaining cell shape and protecting against osmotic stress. nih.govlumenlearning.com While direct evidence for this compound's effect on ergosterol (B1671047) biosynthesis is not explicitly detailed in the provided context, the disruption of sterol synthesis is a known mechanism for some antifungal agents. Ergosterol is a vital component of fungal cell membranes, and its inhibition can lead to impaired membrane function and fungal death.

Antifungal Efficacy Against Plant Pathogens (e.g., Rhizoctonia solani, Phytophthora melonis, Peronophythora litchi)

Antioxidant Potential and Radical Scavenging Mechanisms

This compound and related compounds have been evaluated for their antioxidant properties, which are crucial in combating oxidative stress caused by reactive oxygen species (ROS). nih.gov One common method to assess this activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.govdojindo.comresearchgate.net

The DPPH assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. mdpi.com The reduction of the DPPH radical is observed as a color change, which can be quantified spectrophotometrically. mdpi.com Studies have shown that certain thymol derivatives exhibit significant antioxidant activity in the DPPH assay, with reported IC50 values indicating their potency. researchgate.net The antioxidant capacity is an important aspect of the biological profile of these compounds, as oxidative stress is implicated in various pathological conditions. nih.gov

Modulation of Cellular Processes and Enzyme Activities

This compound and its derivatives have demonstrated potential anti-inflammatory effects by modulating key cellular pathways involved in the inflammatory response. Inflammation is a complex biological process that, when dysregulated, can contribute to various diseases. mdpi.com

One of the key mechanisms investigated is the inhibition of nitric oxide (NO) production in macrophages stimulated by lipopolysaccharide (LPS). researchgate.netnih.gov LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators like NO. bioline.org.brjmb.or.krmdpi.com Overproduction of NO is associated with inflammatory conditions. bioline.org.br Research has shown that certain compounds can significantly reduce LPS-induced NO production in macrophage cell lines, such as RAW 264.7. nih.govbioline.org.br This inhibition suggests an interference with the signaling pathways that lead to the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. nih.gov

Furthermore, the modulation of neutrophil responses is another aspect of the anti-inflammatory activity of these compounds. Neutrophils are key players in the acute inflammatory response, and their activity is tightly regulated. While the specific mechanisms of this compound on neutrophil modulation are not detailed in the provided context, the broader anti-inflammatory profile of related compounds suggests a potential influence on these immune cells as well.

Cytotoxic Mechanisms in Non-Human and In Vitro Human Cell Lines

Currently, there is a lack of direct scientific studies investigating the specific cytotoxic mechanisms of this compound, such as the induction of apoptosis or its effects on mitochondrial membrane potential.

However, research on other related thymol derivatives provides some context for potential cytotoxic activity. For instance, certain thiosemicarbazone derivatives of thymol have demonstrated the ability to induce apoptosis in human fibrosarcoma (HT-1080) and lung carcinoma (A-549) cell lines. researchgate.net This process was found to be dependent on caspases and was associated with an arrest of the cell cycle in the G2/M phase. researchgate.net Furthermore, extracts from plants of the Ageratina genus, from which this compound derivatives have been isolated, have been shown to trigger apoptosis through the mitochondrial pathway in other studies. unam.mx

The mitochondrial pathway of apoptosis is a critical intrinsic route for programmed cell death. It involves the permeabilization of the mitochondrial outer membrane, which leads to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. researchgate.net This event can be triggered by a decrease in the mitochondrial membrane potential (ΔΨm), an essential indicator of mitochondrial health. frontiersin.orgchem-agilent.com A loss of this potential is considered an early event in the apoptotic cascade. chem-agilent.com While these mechanisms are established for various compounds, their specific involvement in the activity of this compound remains to be investigated.

Antiprotozoal Activities

Research has identified antiprotozoal properties in derivatives of this compound, specifically against protozoa that cause diarrheal diseases. In vitro studies on compounds isolated from the plant Ageratina glabrata have demonstrated activity against Entamoeba histolytica and Giardia lamblia, two common intestinal protozoan parasites.

A study investigating various thymol derivatives found that while some epoxy-thymol derivatives were highly potent, the this compound derivatives also showed activity. Specifically, 10-benzoyloxy-8,9-dehydro-6-hydroxythymol isobutyrate and other related compounds exhibited moderate antiprotozoal effects against both E. histolytica and G. lamblia trophozoites in laboratory assays. mdpi.com

The activity of these compounds is quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a substance needed to inhibit a biological process by 50%. The table below summarizes the findings for a key this compound derivative against these protozoa.

Table 1: In Vitro Antiprotozoal Activity of 10-benzoyloxy-8,9-dehydro-6-hydroxythymol isobutyrate

| Parasite | Strain | IC50 (µM) | Reference |

|---|---|---|---|

| Entamoeba histolytica | HM1-IMSS | 10.70 | mdpi.com |

| Giardia lamblia | IMSS:8909:1 | 24.50 | mdpi.com |

These findings indicate that the this compound scaffold is a basis for compounds with measurable, albeit moderate, antiprotozoal effects in vitro. mdpi.com

Other Enzyme Modulation Studies

The interaction of thymol derivatives with various enzymes has been a subject of scientific inquiry. One area of investigation is their effect on carboxylesterases, a class of enzymes involved in the detoxification of various substances, including insecticides.

A study on the beet armyworm (Spodoptera exigua), a common agricultural pest, evaluated the impact of thymol and several of its ester derivatives on detoxification enzymes. The research revealed that thymyl butanoate, a thymol ester, acted as an inhibitor of carboxylesterase activity. researchgate.netnih.gov In contrast, other thymyl esters tested in the same study were found to induce, rather than inhibit, these enzymes. researchgate.netnih.gov

This differential effect highlights the specificity of enzyme-inhibitor interactions, where small changes in the chemical structure of a thymol derivative can switch its role from an inhibitor to an inducer of carboxylesterase. While this research was conducted on an insect model and did not use this compound itself, it points to the potential of the broader thymol chemical family to modulate important enzyme systems.

Structure Activity Relationship Sar Studies of 8,9 Dehydrothymol and Its Derivatives

Correlations Between Structural Features and Antimicrobial Activity

The primary mechanism of antimicrobial action involves the interaction and disruption of the bacterial cell membrane. mdpi.comnih.gov The free phenolic hydroxyl group is considered essential for this activity. semanticscholar.org This group can integrate into the polar head region of the membrane's lipid bilayer, while the hydrophobic benzene (B151609) ring and alkyl side chain penetrate the membrane's core. mdpi.com This integration destabilizes the membrane, increasing its permeability and leading to the leakage of essential intracellular components like ions and ATP, ultimately causing cell death. mdpi.comnih.gov

SAR studies consistently show that modification or replacement of this hydroxyl group significantly impacts antimicrobial potency. For instance, converting the hydroxyl group into an ether or an ester moiety generally leads to a substantial decrease or complete loss of antibacterial activity against various strains, including H. pylori and S. aureus. mdpi.comnih.gov This underscores the indispensable role of the free hydroxyl group for potent antibacterial effects. nih.gov

While the hydroxyl group is critical, other structural modifications can modulate activity. The introduction of certain substituents can enhance potency. For example, thymol-ciprofloxacin hybrids and derivatives featuring an aminomethyl group have shown promising antibacterial effects, suggesting that combining the thymol (B1683141) scaffold with other known antibacterial pharmacophores can lead to synergistic or enhanced activity. mdpi.com Conversely, modifications to the isopropyl group on the thymol scaffold can also influence efficacy, though the free hydroxyl group remains the most critical determinant. mdpi.comsemanticscholar.org

The table below presents the Minimum Inhibitory Concentration (MIC) values for thymol and some of its derivatives, illustrating the impact of structural modifications on antibacterial activity.

| Compound | Key Structural Feature | Test Organism | MIC (μg/mL) | Source |

|---|---|---|---|---|

| Thymol | Parent Compound (Free -OH) | S. aureus | >500 | nih.gov |

| Thymol | Parent Compound (Free -OH) | H. pylori | 64 - 128 | mdpi.com |

| Thymol Methyl Ether | Ether derivative (-OCH₃) | S. aureus | >1000 | nih.gov |

| Thymol Butyrate | Ester derivative | S. aureus | >1000 | nih.gov |

| Hybrid 17b (Thymol-cyclic amine hybrid) | Cyclic amine moiety | S. aureus | 3.12 | mdpi.com |

| Hybrid 17c (Thymol-cyclic amine hybrid) | Cyclic amine moiety | E. coli | 6.25 | mdpi.com |

| 8-hydroxy-9,10-diisobutyloxy thymol | Hydroxylated/Esterified side chain | S. aureus | 62.3 | researchgate.net |

Relationships Between Molecular Structure and Antioxidant Activity

The antioxidant properties of 8,9-dehydrothymol and its analogues are primarily attributed to the phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals. frontiersin.org The stability of the resulting phenoxyl radical is a key factor in determining the antioxidant capacity. The entire phenolic structure, including the delocalized electron system of the benzene ring, contributes to this activity. mdpi.com

SAR studies have established a clear link between the electronic properties of substituents on the phenol (B47542) ring and antioxidant activity. mdpi.com

Electron-Donating Groups (EDGs): Substituents such as hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and alkyl (-CH₃) groups are known to increase antioxidant efficacy. mdpi.com These groups donate electron density to the aromatic ring, which weakens the O-H bond of the phenolic hydroxyl group. This lowering of the bond dissociation enthalpy (BDE) makes it easier for the molecule to donate a hydrogen atom to a radical, thus enhancing its radical scavenging potential. mdpi.com

Electron-Withdrawing Groups (EWGs): Conversely, EWGs like nitro (-NO₂), cyano (-CN), or halogens (-F, -Cl) generally decrease antioxidant activity. mdpi.com These groups pull electron density away from the aromatic ring, which strengthens the O-H bond, increases the BDE, and makes hydrogen donation more difficult. mdpi.com

The position of the hydroxyl group relative to other substituents is also important, as seen in the comparable antioxidant activities of the isomers thymol and carvacrol. mdpi.com Furthermore, strategic derivatization can significantly boost antioxidant power. The synthesis of novel water-soluble thymol derivatives, such as Diethylammonium 4-hydroxy-5-isopropyl-2-methylbenzenesulfonate, resulted in compounds with substantially higher antioxidant activity than the parent thymol molecule, highlighting the potential for targeted chemical modification. imist.ma

The following table compares the antioxidant activity of thymol with its more potent sulfonic acid derivatives, measured by their ability to scavenge the DPPH radical.

| Compound | Key Structural Feature | Antioxidant Activity (IC₅₀ in μg/mL) | Source |

|---|---|---|---|

| Thymol | Parent Compound | 178.03 | imist.ma |

| Butyl Hydroxy Toluene (BHT) | Reference Antioxidant | 21.7 | imist.ma |

| Diethylammonium 4-hydroxy-5-isopropyl-2-methylbenzenesulfonate | Water-soluble organic salt derivative | 6.76 | imist.ma |

| Benzenaminium 4-hydroxy-5-isopropyl-2-methylbenzenesulfonate | Water-soluble organic salt derivative | 3.44 | imist.ma |

SAR for Cytotoxic Effects in In Vitro Models

The structure-activity relationships for the cytotoxic effects of this compound and its derivatives are complex, with activity being highly sensitive to the nature and position of various functional groups. Unlike antimicrobial activity, where the free phenolic hydroxyl group is often paramount, cytotoxic activity can be enhanced by modifications at multiple sites on the thymol scaffold.

Research has shown that specific dehydrothymol derivatives possess significant cytotoxic potential against a range of human cancer cell lines. mdpi.comnih.gov A crucial structural feature for this activity appears to be the presence of an ester-linked substituent at the C-9 position of the dehydrothymol core. For example, compounds like 9-O-angeloyloxy-8,9-dehydrothymol and 9-(3-methyl-2-butenoyloxy)-8,10-dehydrothymol display notable cytotoxicity, with IC₅₀ values in the low micromolar range against cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer). mdpi.comnih.gov Preliminary SAR findings suggest that the combination of a methyl group at C-1 and a substituted group at C-9 is essential for inhibiting cancer cell proliferation. nih.gov

Other studies point to the importance of hydroxylation patterns. The presence of hydroxyl groups at both C-3 and C-8 was found to be important for some thymol derivatives to exhibit their full cytotoxic potential. rsc.org The creation of hybrid molecules has also proven to be a successful strategy. Thymol derivatives incorporating moieties like thiosemicarbazone or coumarin (B35378) have demonstrated significant cytotoxicity, in some cases comparable to the standard chemotherapeutic drug cisplatin. mdpi.com

The table below summarizes the in vitro cytotoxic activity of several thymol and dehydrothymol derivatives against various human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Cytotoxicity (IC₅₀ in μM) | Source |

|---|---|---|---|

| Thymol | AGS (Gastric) | 200 ± 6.5 | mdpi.com |

| 9-O-angeloyloxy-8,9-dehydrothymol (55) | MCF-7 (Breast) | 6.24 - 11.96 | mdpi.comnih.gov |

| HeLa (Cervical) | 6.24 - 11.96 | mdpi.comnih.gov | |

| A549 (Lung) | 6.24 - 11.96 | mdpi.comnih.gov | |

| Hep G-2 (Liver) | 6.24 - 11.96 | mdpi.comnih.gov | |

| 9-(3-methyl-2-butenoyloxy)-8,10-dehydrothymol (56) | MCF-7, HeLa, A549, Hep G-2 | 6.24 - 11.96 | mdpi.comnih.gov |

| 9-O-angeloyl-8,10-dehydrothymol (57) | MCF-7, HeLa, A549, Hep G-2 | 6.24 - 11.96 | mdpi.comnih.gov |

| Thymol-coumarin hybrid (12a) | MCF-7 (Breast) | Superior to control drug | mdpi.com |

| Thymol-thiosemicarbazone hybrid (4) | HT-1080 (Fibrosarcoma) | 7.10 | mdpi.com |

| Thymol derivative (8) with succinic acid linker | HepG2 (Liver) | 1.9 | acs.org |

Influence of Substituents and Stereochemistry on Biological Potency

The biological potency of this compound derivatives is a multifactorial property governed by the interplay of various substituents and the compound's three-dimensional structure (stereochemistry). A systematic analysis of these factors is key to optimizing therapeutic potential.

Influence of Substituents: The nature, size, and position of functional groups are critical determinants of activity.

Phenolic Hydroxyl Group: As established, a free hydroxyl group at C-1 is a cornerstone for potent antimicrobial and antioxidant activity. semanticscholar.orgimist.ma Its modification via etherification or esterification typically diminishes these effects but can be a viable strategy for tuning cytotoxic properties. mdpi.comnih.govtandfonline.com

Acyl Groups: For cytotoxic activity, the type of acyl group attached to the side chain is highly influential. Derivatives with angeloyl, tigloyl, or 3-methyl-2-butenoyl moieties at the C-9 position have demonstrated significant potency against cancer cells. mdpi.comnih.gov This indicates that the size, shape, and electronic nature of the ester group are crucial for the molecule's interaction with its biological target.

Isopropyl Side Chain: The core isopropyl group of thymol (or the isopropenyl group in this compound) is a key site for modifications that can enhance bioactivity. mdpi.comnih.gov Oxidation and subsequent esterification at the C-8, C-9, and C-10 positions create a diverse array of natural derivatives with varying cytotoxic profiles. researchgate.net

Halogenation: The introduction of halogens onto the aromatic ring has yielded mixed results. In some cases, halogenation has been shown to compromise the biological activity of thymol hybrids. mdpi.comsemanticscholar.org

Influence of Stereochemistry: Stereochemistry introduces another layer of complexity and specificity to the biological action of these compounds. Many of the naturally occurring thymol derivatives possess chiral centers, particularly when the side chain is oxidized at the C-8 and C-9 positions. researchgate.netresearchgate.net

However, studies have reported that many of these chiral derivatives are isolated from natural sources as racemic mixtures, meaning they contain equal amounts of both enantiomers and thus show no optical activity. researchgate.netresearchgate.net This suggests that the biosynthetic pathways in the plant may not be strictly stereoselective or that racemization occurs post-synthesis. In a few instances, the absolute configuration of a specific enantiomer has been determined. acs.org The biological evaluation of stereochemically pure enantiomers is often challenging but essential, as it is common for one enantiomer (the eutomer) to be significantly more potent than the other (the distomer). kcl.ac.uk A comprehensive understanding of the stereochemical requirements for receptor binding or enzyme inhibition is a critical area for future research to unlock the full therapeutic potential of this compound derivatives.

Analytical Methodologies for Research and Quantification of 8,9 Dehydrothymol

Chromatographic Techniques for Separation and Analysis (e.g., GC, HPLC)

Chromatography is a fundamental laboratory technique for separating components within a mixture. excedr.com The separation is achieved by distributing the components between two phases: a stationary phase and a mobile phase that moves the components through the system. excedr.com The choice between gas chromatography (GC) and high-performance liquid chromatography (HPLC) depends primarily on the volatility and thermal stability of the analyte. technologynetworks.comnih.gov

Gas Chromatography (GC) GC is highly effective for separating volatile and thermally stable compounds like 8,9-dehydrothymol. nist.govnih.gov In this technique, a sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. nih.gov The separation is based on the differential partitioning of compounds between the two phases. excedr.com this compound, being a component of essential oils, has been successfully identified in plant extracts using GC. sci-hub.senih.gov For instance, it was detected in the essential oil of Mentha rotundifolia L. and in two samples of Piptocoma baccharidifolia. sci-hub.seresearchgate.net The NIST WebBook provides gas chromatography data for this compound, indicating its amenability to this technique. nist.govnist.gov Derivatives such as this compound isobutyrate have also been analyzed by GC, with reported Kovats retention indices on standard non-polar columns. nih.gov

High-Performance Liquid Chromatography (HPLC) HPLC is a versatile separation technique that uses a liquid mobile phase to pass a sample through a column under high pressure. nih.gov It is suitable for a wide range of organic compounds, including those that are nonvolatile or thermally fragile. nih.govbu.edu While less common for the volatile this compound itself, HPLC is a crucial tool for analyzing its less volatile derivatives and for the analysis of complex polyphenolic extracts where it might be present. dntb.gov.uadntb.gov.ua The development of an HPLC method typically involves selecting an appropriate column (e.g., C18) and optimizing the mobile phase composition, often using a gradient elution to separate a wide range of compounds in a single run. chromatographyonline.com Detection is commonly performed using ultraviolet (UV) spectrophotometry. nih.gov

Spectrometric Techniques for Detection and Characterization (e.g., MS, NMR, IR, UV)

Spectrometry and spectroscopy are indispensable for the structural elucidation of compounds following chromatographic separation. These techniques measure the interaction of molecules with electromagnetic radiation. utdallas.edu

Mass Spectrometry (MS) Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information about a compound's molecular weight and elemental composition. technologynetworks.combccampus.ca The fragmentation pattern of a molecule in the mass spectrometer serves as a molecular fingerprint that aids in its unambiguous identification. bccampus.ca For this compound (C₁₀H₁₂O), the predicted monoisotopic mass is 148.0888 Da. uni.lu High-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition of isolated thymol (B1683141) derivatives. nih.gov The PubChem database lists key m/z peaks for this compound from GC-MS analysis as 148 (molecular ion), 133, and 105. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. utdallas.edu Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are used to establish the complete structure of novel compounds. mdpi.com The chemical structures of various thymol derivatives, including those related to this compound, have been established using 1D NMR (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments. mdpi.com

| Compound Name | Nucleus | Observed Chemical Shifts (δ) in ppm |

|---|---|---|

| 10-benzoyloxy-8,9-dehydro-6-hydroxythymol isobutyrate | ¹H NMR (400 MHz, CDCl₃) | Specific data points for individual protons are detailed in source literature. mdpi.com |

| ¹³C NMR (100 MHz, CDCl₃) | Specific data points for individual carbons are detailed in source literature. mdpi.com | |

| 10-benzoyloxy-8,9-dehydrothymol | ¹H NMR (400 MHz, CDCl₃) | Specific data points for individual protons are detailed in source literature. mdpi.com |

| ¹³C NMR (100 MHz, CDCl₃) | Specific data points for individual carbons are detailed in source literature. mdpi.com | |

| 9-O-Angeloyl-8,10-dehydrothymol | ¹³C NMR | Data available in the literature. nih.gov |

Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation, which induces molecular vibrations. libretexts.org It is particularly useful for identifying the presence or absence of specific functional groups. utdallas.eduslideshare.net The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (-OH) group (a broad band around 3300 cm⁻¹) and for aromatic C=C bond stretching (around 1600 cm⁻¹ and 1500 cm⁻¹). mvpsvktcollege.ac.in The structure of related thymol derivatives has been confirmed in part by IR spectroscopy, which helped identify key functional groups. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to the promotion of electrons to higher energy levels. ijprajournal.com The resulting spectrum can help identify compounds containing chromophores, such as aromatic rings and conjugated systems. ijprajournal.commsu.edu For this compound, the aromatic ring constitutes a chromophore that absorbs UV radiation. The absorption spectrum can be compared against standards for identification and can be used for quantification based on the Beer-Lambert Law. ijprajournal.com

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques combine a separation method with a spectrometric detection method, offering powerful analytical capabilities. chromatographytoday.com This approach allows for the separation of complex mixtures and the subsequent identification of the individual components in a single, automated analysis. chromatographytoday.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is the most widely used hyphenated technique for the analysis of volatile compounds and has been instrumental in the identification of this compound. nih.govsci-hub.senih.gov In a GC-MS system, the gas chromatograph separates the components of a mixture, which are then introduced directly into the mass spectrometer. technologynetworks.com The MS serves as a highly sensitive and specific detector, providing mass spectra for the separated peaks. bccampus.ca The identification of this compound in the essential oil of Eupatorium cannabinum and Mentha rotundifolia L. was achieved using GC-MS. sci-hub.senih.gov The mass spectrum obtained can be compared with spectral libraries, such as the NIST library, to confirm the identity of the compound. nih.govnih.gov

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₂O | nist.gov |

| Molecular Weight | 148.20 g/mol | nih.gov |

| Top m/z Peak | 148 | nih.gov |

| 2nd Highest m/z Peak | 105 | nih.gov |

| 3rd Highest m/z Peak | 133 | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. researchgate.net This technique is essential for the analysis of less volatile, thermally labile, or more polar compounds that are not suitable for GC. bu.edu LC-MS is frequently used to analyze complex plant extracts for various secondary metabolites. dntb.gov.ua For thymol derivatives, LC-MS and its tandem version, LC-MS/MS, are invaluable for both identification and quantification in complex biological matrices. nih.govfabad.org.tr The development of an LC-MS method involves optimizing both the chromatographic separation and the MS source parameters (e.g., electrospray ionization settings) to achieve maximum sensitivity. chromatographyonline.com

Quantitative Method Validation in Research Matrices

For research to be reliable, the analytical methods used must be validated to ensure they are accurate, precise, and fit for purpose. Method validation is a process that demonstrates an analytical procedure is suitable for its intended use.

The quantification of this compound or its derivatives in a research matrix, such as a plant extract or biological fluid, would require a validated method, typically using HPLC or LC-MS/MS. nih.govinternationaloliveoil.org A full validation according to established guidelines (e.g., ISO/IEC 17025) would assess several key parameters:

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. nih.gov

Linearity and Range: Demonstrating a proportional relationship between the concentration of the analyte and the instrument's response over a specified range.

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples with known concentrations. internationaloliveoil.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability (same conditions) and reproducibility (different conditions). internationaloliveoil.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.